5-Sulfoisophthalic acid

Catalog No.
S588411
CAS No.
22326-31-4
M.F
C8H6O7S
M. Wt
246.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Sulfoisophthalic acid

CAS Number

22326-31-4

Product Name

5-Sulfoisophthalic acid

IUPAC Name

5-sulfobenzene-1,3-dicarboxylic acid

Molecular Formula

C8H6O7S

Molecular Weight

246.2 g/mol

InChI

InChI=1S/C8H6O7S/c9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15/h1-3H,(H,9,10)(H,11,12)(H,13,14,15)

InChI Key

CARJPEPCULYFFP-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1C(=O)O)S(=O)(=O)O)C(=O)O

Synonyms

5-sulfoisophthalic acid

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)S(=O)(=O)O)C(=O)O

Catalyst:

5-SA can act as a catalyst in various chemical reactions. For example, it is used as a catalyst in the synthesis of esters from carboxylic acids and alcohols. It can also be used as a catalyst in the esterification of cellulose, a process that is used to produce biofuels.

Chelating Agent:

5-SA can form complexes with metal ions, making it a useful chelating agent. Chelating agents are molecules that can bind to metal ions, forming stable complexes. This property of 5-SA is used in various applications, such as the removal of metal ions from water and wastewater treatment.

Research on Polymers and Materials:

5-SA is used in research on polymers and materials due to its ability to disperse and stabilize various materials. For instance, it is used as a dispersant in the preparation of conductive polymer composites. Additionally, 5-SA is being explored for its potential applications in the development of new types of materials with specific properties, such as flame retardancy and water resistance.

Other Applications:

-SA is also being investigated for its potential applications in other areas of scientific research, such as:

  • Biomedical research: 5-SA is being studied for its potential use in drug delivery and as an anti-cancer agent.
  • Environmental science: 5-SA is being investigated for its potential use in the degradation of pollutants.

5-Sulfoisophthalic acid is an aromatic sulfonic acid with the chemical formula C₈H₆O₇S. It features a sulfonate group (-SO₃H) attached to the isophthalic acid structure, which consists of two carboxylic acid groups (-COOH) at the 1 and 3 positions of the benzene ring. This compound is notable for its solubility in water due to the presence of the sulfonate group, making it useful in various applications, particularly in polymer chemistry and catalysis .

The mechanism of action of 5-SA depends on the context of its application. Here are two potential areas:

  • Metal Chelation: As mentioned earlier, 5-SA can chelate metal ions. This property can be used in research areas like catalysis, where 5-SA can selectively bind and activate metal catalysts.
  • Organic Synthesis: The acidic and chelating properties of 5-SA can be utilized as a template or directing group in organic synthesis, influencing the product formation.
Typical of carboxylic acids and sulfonic acids:

  • Esterification: Reacting with alcohols to form esters.
  • Neutralization: Reacting with bases to form salts, such as sodium or potassium salts.
  • Nucleophilic Substitution: The sulfonate group can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Several methods have been developed for synthesizing 5-sulfoisophthalic acid:

  • Sulfonation of Isophthalic Acid: This involves treating isophthalic acid with sulfuric acid or chlorosulfonic acid under controlled conditions to introduce the sulfonate group.
  • Salt Formation: 5-sulfoisophthalic acid can be converted into various metal salts through reactions with metal hydroxides or carbonates, facilitating its use in different applications .
  • Hydrothermal Methods: Some studies suggest using hydrothermal synthesis techniques to produce metal complexes of 5-sulfoisophthalic acid, enhancing its stability and functionality .

5-Sulfoisophthalic acid finds applications across several fields:

  • Polymer Chemistry: Used as a monomer or additive in the production of polyesters and polyamides, enhancing properties like solubility and thermal stability.
  • Catalysis: Acts as a ligand in catalytic processes, particularly in metal-catalyzed reactions.
  • Gas Storage and Separation: Utilized in materials designed for gas adsorption due to its structural properties .
  • Luminescent Materials: Incorporated into materials that exhibit luminescent properties for potential use in optoelectronic devices .

Studies on the interactions of 5-sulfoisophthalic acid with various metal ions have shown that it forms stable complexes which can be utilized in catalysis and material science. The binding affinity of different metal cations can significantly influence the properties of these complexes, making them valuable in designing new materials with specific functionalities .

Several compounds share structural similarities with 5-sulfoisophthalic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Isophthalic AcidTwo carboxylic groupsNo sulfonate group
Terephthalic AcidTwo carboxylic groupsNo sulfonate group
Sulfanilic AcidAmino group and sulfonate groupContains an amino group
2-Sulfobenzoic AcidOne carboxylic groupFewer functional groups than 5-sulfoisophthalic acid

Uniqueness of 5-Sulfoisophthalic Acid:

  • The presence of both sulfonate and carboxylic groups allows for enhanced solubility and reactivity compared to other similar compounds.
  • Its ability to form stable complexes with metal ions distinguishes it from other dicarboxylic acids.

Physical Description

Solid

XLogP3

-0.3

Melting Point

258°C

UNII

826FR8A3IP

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

46728-71-6
22326-31-4

Wikipedia

5-sulfoisophthalic acid

General Manufacturing Information

1,3-Benzenedicarboxylic acid, 5-sulfo-: ACTIVE
1,3-Benzenedicarboxylic acid, 5-sulfo-, potassium salt (1:1): INACTIVE

Dates

Modify: 2023-08-15

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